molecular formula C10H16N2O3S B6629076 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B6629076
M. Wt: 244.31 g/mol
InChI Key: OQUYDAXHGUPCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicine. In

Mechanism of Action

The mechanism of action of 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide in lab experiments is its potential as an anti-inflammatory agent. This compound can be used to study the mechanisms of inflammation and test the efficacy of anti-inflammatory drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for research on 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide. One area of research could focus on improving the solubility of this compound in water, which would make it easier to administer in animal models. Another area of research could focus on the potential use of this compound as an antioxidant agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-1,2-oxazol-5-amine with 2-(3-bromopropylthio)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound.

Scientific Research Applications

2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Properties

IUPAC Name

2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-6-4-10(15-12-6)11-9(14)5-16-8(3)7(2)13/h4,7-8,13H,5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUYDAXHGUPCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC(C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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